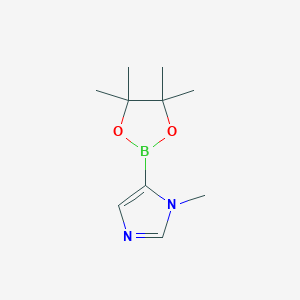

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Description

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (CAS: 942070-72-6) is a boron-containing heterocyclic compound with the molecular formula C₁₀H₁₇BN₂O₂ and a molecular weight of 208.07 g/mol . It features an imidazole ring substituted with a methyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 5-position. This boronic ester group enables its use in Suzuki-Miyaura cross-coupling reactions, a key transformation in organic synthesis for forming carbon-carbon bonds . The compound is characterized by high stability under ambient conditions and compatibility with diverse catalytic systems, making it a valuable building block in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-7-13(8)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKPPKAANOYIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648388 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-72-6 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazole-5-boronic acid Pinacol Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Transition-Metal Catalyzed Borylation

A common and efficient method involves palladium-catalyzed borylation of 1-methyl-5-halogenated imidazole derivatives using bis(pinacolato)diboron (B2pin2) as the boron source.

-

- Starting from 1-methyl-5-bromo- or 1-methyl-5-iodo-imidazole, the halogenated substrate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.

- A base such as potassium acetate or potassium phosphate is used.

- The reaction is typically carried out in solvents like 1,4-dioxane or dimethylformamide (DMF) at elevated temperatures (80–100 °C) under inert atmosphere.

- After completion, the reaction mixture is purified by flash chromatography to isolate the boronate ester.

-

- High regioselectivity for the 5-position.

- Good yields (often >80%).

- Mild reaction conditions.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Efficient catalysis |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv) | Complete conversion |

| Base | KOAc or K3PO4 (2 equiv) | Facilitates borylation |

| Solvent | 1,4-Dioxane or DMF | Good solubility |

| Temperature | 80–100 °C | Optimal for reaction |

| Reaction Time | 4–16 hours | Complete conversion |

| Yield | 80–95% | High purity product |

Lithiation Followed by Electrophilic Borylation

An alternative approach involves directed lithiation of 1-methylimidazole followed by quenching with a boron electrophile such as pinacolborane or trialkyl borates.

-

- 1-Methylimidazole is treated with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the 5-lithio intermediate.

- The lithiated species is then reacted with pinacolborane or a boron electrophile to install the boronate ester.

- The reaction is quenched, and the product is purified by chromatography.

-

- Direct functionalization without the need for halogenated precursors.

- Potentially shorter synthetic route.

-

- Requires strict anhydrous and low-temperature conditions.

- Sensitive to moisture and air.

- Moderate to good yields depending on reaction control.

Photoredox Catalysis and Other Modern Methods

Recent literature reports photoredox catalysis methods for borylation of imidazole derivatives under mild conditions using visible light and iridium or organic photocatalysts. These methods often use sulfonyl fluoride imidazolium salts as intermediates and pinacolborane as the boron source.

-

- Use of blue LED light irradiation.

- Mild room temperature conditions.

- Use of triethylamine as base and pinacol for boronate ester formation.

- Yields vary but can be high with optimized conditions.

-

- Under argon atmosphere, a mixture of imidazolium salt, pinacolborane, photocatalyst (e.g., fac-Ir(ppy)3), and base in isopropyl acetate is irradiated with blue LEDs for several hours.

- The reaction is monitored by TLC and purified by flash chromatography.

Purity and Characterization

- The product is typically obtained with purity greater than 95% as confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Molecular formula: C10H17BN2O2

- Molecular weight: 208.07 g/mol

- Characterization includes NMR (1H, 13C), HRMS, and IR spectroscopy to confirm the boronate ester and imidazole structure.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | 1-Methyl-5-halogenated imidazole | Pd(dppf)Cl2, B2pin2, KOAc | 80–100 °C, 4–16 h, inert | 80–95 | High regioselectivity, scalable |

| Lithiation + Electrophilic Borylation | 1-Methylimidazole | n-BuLi, pinacolborane | -78 °C to RT, anhydrous | 60–85 | Requires strict conditions |

| Photoredox Catalysis | Imidazolium salts | fac-Ir(ppy)3, pinacol, triethylamine | Room temp, blue LED irradiation | 70–90 | Mild conditions, emerging methodology |

Research Findings and Notes

- The palladium-catalyzed borylation is the most established and widely used method due to its robustness and high yields.

- Lithiation methods provide a direct route but are less commonly used industrially due to sensitivity.

- Photoredox catalysis represents a promising green chemistry approach, reducing harsh conditions and metal loadings.

- Purity above 95% is routinely achieved, making the compound suitable for further synthetic applications.

- Storage is recommended at 2–8 °C to maintain stability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: It can be oxidized to form corresponding boronic acids.

Substitution: The boronic ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Cross-Coupling Reactions: Typically involve palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.

Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products

Cross-Coupling: Produces biaryl compounds or other coupled products.

Oxidation: Yields boronic acids.

Substitution: Results in the formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole exhibit promising anticancer properties. In particular, boron-containing compounds have been studied for their ability to target and inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies demonstrate that imidazole derivatives can exhibit significant activity against a range of bacterial and fungal pathogens. For example, the incorporation of boron into imidazole structures enhances their interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Materials Science

Polymer Chemistry

In materials science, this compound is used as a building block in the synthesis of novel polymers. Its boron functionality allows for cross-linking reactions that enhance the mechanical properties of polymeric materials. Research has shown that incorporating boron-containing units into polymer chains can improve thermal stability and mechanical strength .

Sensors and Electronics

The compound's electronic properties make it suitable for applications in sensor technology and electronic devices. Boron-containing imidazoles have been explored as components in organic semiconductors due to their ability to facilitate charge transport. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Organic Synthesis

Catalysis

In organic synthesis, this compound serves as a catalyst or reagent in various chemical transformations. Its boron moiety can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids . This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Functionalization of Aromatic Compounds

The compound can also be utilized for the functionalization of aromatic compounds through electrophilic substitution reactions. The presence of the boron atom enhances the reactivity of the imidazole ring towards electrophiles, allowing for diverse synthetic pathways to obtain functionalized products with potential biological activity .

Mechanism of Action

The mechanism by which 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the activation of the boron atom and the subsequent transfer of the organic group to the palladium center, followed by reductive elimination to form the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, highlighting differences in core heterocycles, substituents, and applications:

Key Structural and Functional Differences:

Core Heterocycle Variations: Imidazole vs. Benzimidazolone (): The benzimidazolone derivative introduces a ketone group, enhancing hydrogen-bonding interactions, which may improve binding to biological targets.

Substituent Effects: Ethyl vs. Methyl (): The ethyl group increases steric hindrance, which could reduce reactivity in sterically demanding cross-couplings but improve solubility in nonpolar solvents. Phenanthroimidazole (): The extended π-system enables applications in optoelectronics, whereas the parent imidazole is more suited for small-molecule synthesis.

Reactivity in Suzuki-Miyaura Coupling :

- The target compound achieved a 10% yield in a model Suzuki reaction using XantPhos Pd G3/Cs₂CO₃/DMF . Similar derivatives, such as the pyrazolo-pyridine analog (), may exhibit differing reactivities due to electronic effects from the heterocyclic core.

Biological Activity :

- While the target compound was used in kinase inhibitor synthesis (), the indazole derivative () and benzimidazolone analog () are candidates for antimicrobial or anticancer agents due to their structural resemblance to bioactive scaffolds.

Biological Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that includes an imidazole ring and a dioxaborolane moiety, which may contribute to its reactivity and biological properties.

- Molecular Formula : CHBNO

- Molecular Weight : 208.07 g/mol

- CAS Number : 942070-72-6

- Purity : Typically ≥ 97% .

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor of specific enzymes and its therapeutic applications.

Enzyme Inhibition

Research indicates that compounds containing boron can act as effective enzyme inhibitors. For instance:

-

SARS-CoV-2 Mpro Inhibition : A study demonstrated that related boronic acid derivatives exhibited inhibitory effects against the main protease (Mpro) of SARS-CoV-2. The mechanism involves covalent binding to the active site cysteine residue (Cys145), which is critical for the enzyme's catalytic activity. Compounds with lower binding free energy values showed significant inhibition of Mpro activity .

This suggests that while not all derivatives are equally potent, the presence of the dioxaborolane moiety may enhance inhibitory activity against viral proteases.

Compound Inhibition (%) at 20 µM This compound Not specified Other Boronic Acids ≈23%

Cytotoxicity and Selectivity

The selectivity of these compounds is crucial for therapeutic applications. The aforementioned study indicated that while some compounds inhibited Mpro effectively, they did not significantly affect other proteases such as PLpro. This selectivity is beneficial as it minimizes off-target effects and potential toxicity to human cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of boron-containing compounds similar to this compound:

- Case Study 1 : In vitro assays showed varying degrees of inhibition against recombinant SARS-CoV-2 proteases. The results indicated a preference for Mpro over PLpro among different boronic acid derivatives .

- Case Study 2 : A comparative analysis of several boronic acid derivatives revealed that those with structural similarities to the target compound exhibited promising results in inhibiting viral replication pathways .

Q & A

Basic: What are the primary synthetic routes for preparing 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic ester formation . Key steps include:

- Borylation of imidazole precursors : Reacting halogenated imidazoles (e.g., brominated derivatives) with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

- Direct coupling : As demonstrated in , the compound (referred to as 14 ) was synthesized via a Suzuki reaction between a brominated intermediate and the boronic ester using XantPhos Pd G3 as the catalyst, Cs₂CO₃ as the base, and DMF as the solvent .

- Purification : Column chromatography or recrystallization is used to isolate the product.

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester to improve yields?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Pd catalysts like XantPhos Pd G3 (used in ) or Pd(PPh₃)₄ (commonly in ) enhance coupling efficiency.

- Solvent/base systems : Polar aprotic solvents (e.g., DMF, THF) paired with inorganic bases (e.g., Cs₂CO₃, K₂CO₃) improve reactivity .

- Temperature control : Reactions are often conducted at 80–100°C to balance rate and side-product formation.

- Monitoring progress : Use TLC or HPLC to track reaction completion (e.g., used NP-HPLC with retention time analysis) .

Example Optimization Table (Hypothetical):

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| XantPhos Pd G3 | Cs₂CO₃ | DMF | 10 | |

| Pd(PPh₃)₄ | K₂CO₃ | THF | 15 |

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks to confirm the imidazole core (e.g., δ 7.5–8.0 ppm for aromatic protons) and boronic ester groups (δ 1.0–1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (MS/HRMS) : Validate molecular weight (e.g., HRMS calculated for C₁₁H₁₈BN₂O₂: 229.1412) .

- Infrared Spectroscopy (IR) : Detect B-O stretching (~1350 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- HPLC : Assess purity using retention time comparisons (e.g., used NP-HPLC with tR = 5.85–30.19 min) .

Advanced: How can researchers address low yields or side-product formation in cross-coupling reactions with this boronic ester?

Methodological Answer:

- Ligand optimization : Bulky ligands (e.g., SPhos, XantPhos) reduce β-hydride elimination in Pd-catalyzed reactions .

- Protecting group strategy : Protect sensitive functional groups on the imidazole ring (e.g., methyl groups) to prevent undesired reactivity .

- Purification techniques : Use preparative HPLC or crystallization to isolate the target compound from byproducts (e.g., used recrystallization from ethanol) .

Advanced: What role does this compound play in the synthesis of protein kinase inhibitors?

Methodological Answer:

The boronic ester serves as a key intermediate in medicinal chemistry:

- Case Study ( ) : It was coupled to a brominated aromatic core to synthesize a kinase inhibitor (1 ) with a 10% yield.

- Design considerations : The imidazole moiety enhances binding to kinase ATP pockets, while the boronic ester enables late-stage functionalization via cross-coupling .

- Biological testing : After synthesis, inhibitors are evaluated using enzymatic assays (e.g., IC₅₀ determination) and crystallography (e.g., OLEX2 for structure refinement, as in ) .

Basic: How can researchers validate the crystallographic structure of derivatives synthesized from this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use programs like OLEX2 ( ) to refine structures.

- Data collection : High-resolution (<1.0 Å) datasets ensure accurate bond-length measurements for the boronic ester and imidazole groups .

- Validation metrics : Check R-factors (e.g., R₁ < 0.05) and electron density maps to confirm ligand placement in protein-inhibitor complexes .

Advanced: What strategies are effective for incorporating this boronic ester into spiro-fused or polycyclic systems?

Methodological Answer:

- Transition-metal-free cyclization : describes base-promoted spiro-imidazolone formation using ketones and amidines. Adapt similar conditions for intramolecular coupling .

- Tandem reactions : Combine Suzuki coupling with subsequent cyclization steps in one pot (e.g., used a three-component reaction to synthesize tetrasubstituted imidazoles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.